2,5-Diaminopentanoic acid;2-oxopentanedioic acid
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Overview
Description
2,5-Diaminopentanoic acid and 2-oxopentanedioic acid are two distinct chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diaminopentanoic acid can be synthesized through the hydrolysis of arginine, which involves the use of enzymes such as arginase. The reaction typically occurs under mild conditions with the presence of water and a suitable buffer to maintain the pH .
2-oxopentanedioic acid can be synthesized through the oxidation of glutamic acid. This reaction often requires the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods
Industrial production of 2,5-diaminopentanoic acid often involves the fermentation of specific microorganisms that can produce ornithine as a byproduct. The fermentation process is optimized for yield and purity, and the product is subsequently purified through crystallization or other separation techniques .
2-oxopentanedioic acid is commonly produced through the microbial fermentation of glucose using genetically engineered strains of bacteria or yeast. The fermentation broth is then subjected to downstream processing to isolate and purify the desired product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diaminopentanoic acid undergoes various reactions, including:
Oxidation: It can be oxidized to form glutamic acid.
Transamination: It can participate in transamination reactions to form other amino acids.
Decarboxylation: It can be decarboxylated to form putrescine.
2-oxopentanedioic acid undergoes reactions such as:
Reduction: It can be reduced to form 2-hydroxyglutaric acid.
Transamination: It can participate in transamination reactions to form glutamic acid.
Condensation: It can undergo condensation reactions to form various cyclic compounds.
Common Reagents and Conditions
Oxidation of 2,5-Diaminopentanoic acid: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction of 2-oxopentanedioic acid: Common reducing agents include sodium borohydride and lithium aluminum hydride under basic conditions
Major Products Formed
Oxidation of 2,5-Diaminopentanoic acid: Glutamic acid.
Reduction of 2-oxopentanedioic acid: 2-hydroxyglutaric acid
Scientific Research Applications
2,5-Diaminopentanoic acid has various applications in scientific research:
Biology: It is used in studies related to the urea cycle and nitrogen metabolism.
Medicine: It is investigated for its potential role in wound healing and immune function enhancement.
Industry: It is used in the production of polyamines and other biochemicals.
2-oxopentanedioic acid is widely used in:
Chemistry: It serves as a precursor for the synthesis of various organic compounds.
Biology: It is a key intermediate in the Krebs cycle, essential for cellular respiration.
Medicine: It is studied for its potential role in treating metabolic disorders and as a dietary supplement.
Mechanism of Action
2,5-Diaminopentanoic acid exerts its effects primarily through its role in the urea cycle, where it facilitates the disposal of excess nitrogen by converting it into urea. It also serves as a precursor for the synthesis of polyamines, which are important for cell growth and differentiation .
2-oxopentanedioic acid functions as an intermediate in the Krebs cycle, where it plays a crucial role in energy production by participating in the oxidation of acetyl-CoA to carbon dioxide and water. It also serves as a precursor for the synthesis of amino acids and other important biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminopentanoic acid: Similar compounds include lysine and arginine, which are also amino acids involved in various metabolic pathways.
2-oxopentanedioic acid: Similar compounds include succinic acid and fumaric acid, which are also intermediates in the Krebs cycle.
Uniqueness
2,5-Diaminopentanoic acid is unique due to its role in the urea cycle and its ability to serve as a precursor for polyamines. 2-oxopentanedioic acid is unique due to its central role in the Krebs cycle and its involvement in energy production and biosynthesis of various biomolecules .
Properties
IUPAC Name |
2,5-diaminopentanoic acid;2-oxopentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUVFBNQHVEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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